molecular formula C4H10CuN2O4 B075891 Bis(2-aminoacetoxy)copper CAS No. 13479-54-4

Bis(2-aminoacetoxy)copper

Cat. No. B075891
CAS RN: 13479-54-4
M. Wt: 211.66 g/mol
InChI Key: VVYPIVJZLVJPGU-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of copper(II) complexes often involves electrochemical procedures or reactions with specific ligands such as aminoalcohols, Schiff base ligands derived from substituted salicylaldehydes, or by reaction of copper(II) salts with specific carboxylic acids or amino acids in aqueous solutions. These processes result in various copper(II) complexes, emphasizing the versatility and reactivity of copper(II) ions towards different organic ligands, forming complexes with notable structures and properties (Castiñeiras et al., 1989).

Molecular Structure Analysis

The molecular structure of copper(II) complexes can vary significantly depending on the ligands involved. Structures range from linear trinuclear complexes with aminoalcohol and fluoroacetic acid to complexes with Schiff base ligands showing square-planar coordination geometries. X-ray crystallography reveals detailed aspects of these structures, including bond lengths, angles, and the overall geometry around the copper(II) ions, which can be square-planar, octahedral, or a distorted version of these geometries (Smolander & Leisto, 1990).

Chemical Reactions and Properties

Copper(II) complexes exhibit a variety of chemical reactions, often facilitated by their structural properties. Reactions can include redox processes, ligand exchange, and interactions with other molecules. The chemical properties of these complexes are influenced by the coordination environment of the copper(II) ion, the nature of the ligands, and the overall molecular geometry, which can affect reactivity, stability, and the ability to engage in further chemical transformations.

Physical Properties Analysis

The physical properties of copper(II) complexes, such as color, solubility, and thermal stability, are directly related to their molecular structure. For instance, the presence of specific ligands can impart vibrant colors to these complexes, making them useful as dyes or indicators. Solubility in various solvents can vary widely, impacting their application in different chemical processes. Thermal stability is also a crucial physical property, influencing the conditions under which these complexes can be used in practical applications.

Chemical Properties Analysis

Chemically, copper(II) complexes are known for their catalytic abilities, redox activity, and potential applications in various fields, including catalysis, material science, and medicine. Their chemical behavior is significantly influenced by the electronic structure of the copper(II) ion and its interaction with the ligands. This interaction determines the complex's ability to participate in electron transfer reactions, bind to other molecules, and catalyze chemical transformations.

Scientific Research Applications

  • Antioxidative Properties : Copper(II) complexes, including those with amino acids, have been studied for their antioxidative properties. These complexes play a significant role in scavenging superoxide and hydroxyl radicals in biological systems, which are crucial in oxidative stress (Díaz, Villalonga, & Cao, 2009).

  • Chemotherapeutics and Diagnostic Radiopharmaceuticals : Bis(thiosemicarbazones) derived from 1,2-diones, acting as ligands for Cu(II), form stable complexes with intriguing biological activity. These complexes have evolved from potential chemotherapeutics to applications in nuclear medicine, particularly in anti-cancer agents and Alzheimer's disease therapeutics (Paterson & Donnelly, 2011).

  • Functionalized Complexes for Radiopharmaceuticals : The development of functionalized bis(thiosemicarbazonato) complexes of zinc and copper has opened doors to site-specific radiopharmaceuticals. These complexes are pivotal in linking biologically active molecules for diagnostic and therapeutic purposes (Holland et al., 2007).

  • Synthesis of Metallic Copper Nanocrystals : Copper(II) complexes have been used as precursors in the thermal decomposition process for synthesizing metallic copper nanoparticles. This approach is notable in the field of nanotechnology and material science (Salavati‐Niasari, Mir, & Davar, 2010).

  • Enrichment of Copper Ions in Water Samples : Copper(II) complexes have been employed for preconcentrating trace amounts of copper ions in water samples, followed by flame atomic absorption spectrometric determination. This application is crucial in environmental monitoring and analysis (Fathi & Yaftian, 2009).

  • Copper Radiopharmaceuticals for Alzheimer's Disease : Specific bis(thiosemicarbazonato)copper(II) complexes have been developed that bind to amyloid-beta plaques associated with Alzheimer's disease. These complexes show potential as copper-64 radiopharmaceuticals for the diagnosis of Alzheimer's disease using positron emission tomography (Lim et al., 2010).

Safety And Hazards

“Bis(2-aminoacetoxy)copper” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-aminoacetic acid;copper
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVOPTNBABZITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10CuN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals.
Record name BIS(GLYCINATO) COPPER(II)
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Boiling Point

Decomposes with gas evolution. (USCG, 1999)
Record name BIS(GLYCINATO) COPPER(II)
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Product Name

Bis(2-aminoacetoxy)copper

CAS RN

13479-54-4, 32817-15-5
Record name BIS(GLYCINATO) COPPER(II)
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Record name Bis(glycinato)copper
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Record name Copper glycinate
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Melting Point

253.4 °F (USCG, 1999)
Record name BIS(GLYCINATO) COPPER(II)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8454
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

The copper hydroxide precipitate was then placed into a beaker provided with a reflux condenser and 15 grams (0.2 Mole) of glycine was added. 100 ml of ethanol was thereafter added and the mixture stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled and filtered yielding 21.2 grams of copper glycinate in the form of a fine blue powder.
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15 g
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100 mL
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Synthesis routes and methods II

Procedure details

1.8 g (9.8 mmol) copper(II) acetate is dissolved in 100 ml hot methanol, and a solution of 1.5 g (20 mmol) glycine in 50 ml methanol is added with stirring. The solution becomes turbid due to precipitation of the product. Stirring is continued for two hours at a temperature causing precipitation. The precipitated product is filtered off and dried.
Quantity
1.8 g
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100 mL
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1.5 g
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, P Rao, M Zhong, R Li, J Li, Y Du, Y Deng… - International Journal of …, 2021 - Elsevier
The design and development of robust and efficient non-Fe doped transition metal-nitrogen doped carbon (TM-N/C) catalysts for oxygen reduction reaction is significant for promoting …
Number of citations: 13 www.sciencedirect.com

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